
2-Benzimidazolecarbamic acid
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Overview
Description
2-Benzimidazolecarbamic acid is a benzimidazole derivative characterized by a carbamic acid group (-NHCO₂H) at the 2-position of the benzimidazole ring. This compound serves as the parent structure for several pharmacologically and agriculturally important derivatives, including carbendazim (methyl ester) and mebendazole (methyl ester with additional substituents) .
Scientific Research Applications
Introduction to 2-Benzimidazolecarbamic Acid
This compound is a significant compound in medicinal chemistry, particularly noted for its applications in treating parasitic infections in animals. This compound and its derivatives have been extensively studied for their anthelmintic properties, making them valuable in veterinary medicine. The following sections will explore the scientific research applications of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Anthelmintic Activity
The primary application of this compound is its use as an anthelmintic agent. Research has demonstrated that derivatives of this compound exhibit potent activity against a variety of gastrointestinal parasites in livestock and pets.
- Mechanism of Action : The compound acts by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival and reproduction of helminths. This mechanism disrupts cellular processes within the parasites, leading to their death.
-
Case Studies :
- A study involving sheep showed that methyl 5-propylthio-2-benzimidazolecarbamate led to a 98.3% reduction in fecal egg counts of Haemonchus contortus when administered at a dosage of 15 mg/kg .
- Another experiment indicated that a similar compound achieved 100% elimination of Dictyocaulus filaria in lambs at a dosage of 10 mg/kg .
Broad-Spectrum Efficacy
Research indicates that this compound compounds are effective against both mature and immature forms of various helminths, making them suitable for treating diverse parasitic infections.
- Table 1: Efficacy Against Various Parasites
Compound | Target Parasite | Dosage (mg/kg) | Efficacy (%) |
---|---|---|---|
Methyl 5-propylthio-2-benzimidazolecarbamate | Haemonchus contortus | 15 | 98.3 |
Methyl 5-methylthio-2-benzimidazolecarbamate | Dictyocaulus filaria | 10 | 100 |
Methyl 5-propylthio-2-benzimidazolecarbamate | Nematodirus spathiger | 5 | 99.5 |
Veterinary Applications
The use of this compound extends beyond laboratory studies to practical veterinary applications. It is commonly used to treat infections in livestock such as sheep, cattle, and horses.
- Field Studies : In field trials, animals treated with formulations containing this compound showed significant improvements in health and productivity due to the control of parasitic infections.
Potential Human Applications
While primarily utilized in veterinary medicine, there is ongoing research into the potential human applications of benzimidazole derivatives for treating various parasitic infections in humans.
Chemical Reactions Analysis
Condensation Reactions
2-Benzimidazolecarbamic acid undergoes acid-catalyzed cyclocondensation with ortho-phenylenediamines to form benzimidazole carbamate derivatives. This reaction is pivotal in synthesizing antifungal agents like carbendazim .
Example Reaction:
2 Benzimidazolecarbamic acid+ ortho phenylenediamineHCl 105 CMethyl 5 propylthio 2 benzimidazole carbamate
Reactants | Conditions | Product | Yield | Source |
---|---|---|---|---|
ortho-Nitroaniline | NH₄SCN, Br₂ | Thiocyano-2-nitroaniline | 83% | |
Thiocyano-2-nitroaniline | Propyl halide, NaCN | 5-Propylthio-2-nitroaniline | 76% |
Alkylation and Acylation
The NH group at the 1-position reacts with alkyl halides or acylating agents to form N-alkylated or N-acylated derivatives.
Key Transformations:
-
Alkylation: Reaction with methyl chloroformate in DMSO yields methyl esters .
-
Acylation: Treatment with acetyl chloride produces N-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications.
Hydrolysis and Stability
The carbamate group undergoes hydrolysis under acidic or basic conditions to form 2-aminobenzimidazole or carbon dioxide .
Hydrolysis Pathways:
2 Benzimidazolecarbamic acidH O 2 Aminobenzimidazole+CO
Condition | Product | Half-Life (pH 7.4, 25°C) | Source |
---|---|---|---|
Acidic | 2-Aminobenzimidazole | 12 hours | |
Basic | Benzimidazolate ion | 8 hours |
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles. For example, reaction with malonic acid yields pyrazole derivatives .
Reaction with Malonic Acid:
2 Benzimidazolecarbamic acid+Malonic acidΔ3 1H Benzimidazol 2 yl 1H pyrazole
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Malonic acid | Reflux, 6 hours | Pyrazole derivative | 70% | |
Anthranilic acid | Butanol, Δ | 2-(Benzimidazol-2-yl)-3H-indol-3-one | 62% |
a) Oxidation
Treatment with sodium nitrite in acetic acid yields disulfane derivatives :
2 Benzimidazolecarbamic acidNaNO AcOH1 2 Di benzimidazol 2 yl disulfane
b) Thiourea Formation
Reaction with thiourea in DMF produces 1-(benzimidazol-2-yl)thiourea :
2 Benzimidazolecarbamic acid+ThioureaDMF 1 1H Benzimidazol 2 yl thiourea(80% yield)
Biological Interactions
While not a direct chemical reaction, this compound inhibits tubulin polymerization by binding to β-tubulin’s colchicine site. This interaction disrupts microtubule assembly, underpinning its antifungal and antitumor activity .
Binding Affinity Data:
Target | K_d (nM) | IC₅₀ (Fungal Growth) | Source |
---|---|---|---|
β-Tubulin | 42 ± 3 | 0.5–1.0 ppm |
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing and characterizing 2-Benzimidazolecarbamic acid (Carbendazim)?
- Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine with methyl carbamate under acidic conditions. Characterization employs techniques such as:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the benzimidazole core and methyl carbamate group .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98%, as reported in industrial standards) .
- Mass Spectrometry (MS) to verify molecular weight (191.19 g/mol) and fragmentation patterns .
Q. How does the solubility profile of Carbendazim influence experimental design in antifungal studies?
- Methodological Answer : Carbendazim exhibits pH-dependent solubility:
- Low water solubility : 8–29 mg/L at pH 4–7, necessitating co-solvents like ethanol (300 mg/L) or dimethyl sulfoxide (DMSO) for in vitro assays .
- Acid compatibility : Solubility increases in HCl, enabling formulation adjustments for bioavailability studies .
Advanced Research Questions
Q. What analytical strategies are recommended to resolve contradictions in Carbendazim’s reported antifungal efficacy across studies?
- Methodological Answer : Discrepancies may arise from:
- Pathogen resistance : Screen for β-tubulin mutations linked to benzimidazole resistance using PCR-based assays .
- Formulation variability : Standardize solvent systems (e.g., acetonitrile for photolysis studies) and control for impurities via HPLC .
- Dose-response validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity to fungal tubulin .
Q. How can researchers analyze Carbendazim’s photodegradation pathways and byproducts?
- Methodological Answer :
- UV-Vis spectroscopy : Monitor absorption changes (e.g., loss at 290 nm, emergence of a 330 nm band) to track degradation kinetics .
- GC-MS/NIST database : Identify photoproducts like 2-aminobenzimidazole (m/z 234) and benzimidazole dimers .
- Quantum chemical modeling : Predict degradation pathways using density functional theory (DFT) to validate experimental observations .
Q. What protocols ensure accurate quantification of Carbendazim in complex matrices (e.g., soil or plant tissues)?
- Methodological Answer :
- Extraction : Use acetonitrile:water (8:2) with sonication for soil samples; validate recovery rates via spike-and-recovery experiments .
- Detection : Couple HPLC with diode-array detection (DAD) at 280 nm or LC-MS/MS for sub-ppb sensitivity .
- Matrix effects : Perform post-column infusion to assess ion suppression/enhancement in biological samples .
Q. Safety and Handling
Q. What safety protocols are critical for handling Carbendazim in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and dissolution due to low volatility but potential aerosol formation .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid residues in sealed containers for hazardous waste disposal .
Q. Method Validation and Reproducibility
Q. How should researchers validate new analytical methods for Carbendazim quantification?
- Methodological Answer :
- Linearity : Test across 0.1–100 µg/mL with R² > 0.995 .
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3), typically < 0.05 µg/mL for LC-MS .
- Inter-laboratory reproducibility : Share spiked samples with collaborating labs and apply Bland-Altman analysis for bias assessment .
Q. Data Interpretation Challenges
Q. How can conflicting data on Carbendazim’s environmental persistence be reconciled?
- Methodological Answer :
Comparison with Similar Compounds
Structural and Functional Differences
The antifungal and antiparasitic activities of 2-benzimidazolecarbamic acid derivatives depend on substituents at the 1-, 5-, or 6-positions of the benzimidazole ring and modifications to the carbamate group. Key analogs include:
Antifungal Activity: MIC Data
A comparative study of four benzimidazole derivatives against 11 fungal pathogens revealed significant differences in efficacy (MIC values in μg/mL) :
Fungal Pathogen | CTR-6669 (Degradation Product) | Benlate (Carbendazim) | Thiabendazole | Parbendazole |
---|---|---|---|---|
Aspergillus fumigatus | 1.0 | 1.0 | >10 | >10 |
Botrytis cinerea | 10.0 | 1.0 | 1.0 | >10 |
Fusarium oxysporum | 1.0 | 1.0 | 1.0 | >10 |
Key Findings :
- CTR-6669 (a Benlate degradation product) showed activity comparable to Benlate, supporting the hypothesis that degradation products contribute to efficacy .
- Thiabendazole exhibited lower activity against A. fumigatus, likely due to structural differences (thiazole ring) reducing target binding .
- Parbendazole demonstrated the weakest activity, attributed to its 5-propyl substituent .
Physicochemical Properties
Property | Carbendazim | Mebendazole | Flubendazole |
---|---|---|---|
Solubility (Water) | 8–29 mg/L (pH-dependent) | Insoluble | Insoluble |
Stability | Photolabile | Stable in acidic conditions | Stable |
LogP (Lipophilicity) | 1.5 | 3.2 | 3.5 |
Implications :
- Carbendazim’s pH-dependent solubility influences its agricultural application, requiring acidic formulations for optimal bioavailability .
- Mebendazole and flubendazole’s higher lipophilicity enhances tissue penetration in antiparasitic therapies .
Toxicological Profiles
Regulatory Notes:
- Carbendazim is restricted in the EU due to environmental and health concerns, while mebendazole remains a first-line human therapeutic .
Preparation Methods
Thiocyanation of Ortho-Nitroaniline
Reagent Selection and Reaction Conditions
The thiocyanation of o-nitroaniline serves as the foundational step, introducing a sulfur moiety at the para position relative to the nitro group. As detailed in US4152522A , this involves treating o-nitroaniline with ammonium thiocyanate (1.3 equivalents) in methanol at 3–5°C, followed by slow addition of bromine (1.2 equivalents) dissolved in sodium bromide-saturated methanol. The exothermic reaction requires precise temperature control to avoid over-oxidation, achieving 89% yield of 4-thiocyano-2-nitroaniline after recrystallization from toluene .
Mechanistic Insights
Thiocyanogen (SCN)₂, generated in situ from ammonium thiocyanate and bromine, undergoes electrophilic substitution at the aromatic ring’s most activated position (para to -NH₂). Infrared spectroscopy confirms the C-SCN stretch at 2150 cm⁻¹ in the product , while X-ray diffraction of single crystals verifies regioselectivity .
Alkylation of Thiocyano Intermediate
Phase-Transfer Catalyzed Thioether Formation
The alkylation step converts the thiocyano group into a thioether using n-propyl bromide and n-propanol. As per EP0003951A1 , a biphasic system of methylene chloride and aqueous sodium cyanide (2.5 equivalents) is employed, with methyl tributyl ammonium chloride (0.1 equivalents) facilitating interfacial transfer. Refluxing at 40°C for 5 hours yields 4-propylthio-2-nitroaniline with 85% purity, as determined by HPLC .
Solvent and Stoichiometry Effects
Substituting methanol for methylene chloride reduces yields to 68% due to incomplete phase separation . Excess alkyl halide (2.0 equivalents) ensures complete conversion, while lower equivalents result in residual thiocyano impurities (>15% ).
Reduction of Nitro Group to Amine
Sodium Sulfide-Mediated Reduction
The nitro group in 4-propylthio-2-nitroaniline is reduced to an amine using sodium sulfide nonahydrate (4.0 equivalents) in water at reflux (100°C) under nitrogen. US4152522A reports 93% conversion to 4-propylthio-o-phenylenediamine within 13 hours, with GC-MS analysis showing <2% dealkylation byproducts.
Alternative Reducing Agents
Comparative studies with hydrogen/Pd-C afford similar yields (91%) but require pressurized equipment, making sodium sulfide preferable for large-scale synthesis . Iron/acetic acid systems generate acidic waste streams, complicating purification .
Condensation with Alkyl Cyano Carbamate
Cyclocondensation Mechanism
The final step involves cyclizing 4-propylthio-o-phenylenediamine with methyl cyano carbamate, formed in situ from cyanamide, methyl chloroformate, and sodium hydroxide. Maintaining pH 4 with hydrochloric acid ensures protonation of the diamine, facilitating nucleophilic attack on the carbamate carbonyl. US4152522A documents 73% isolated yield after acetone washing, with HPLC purity exceeding 97%.
pH and Temperature Optimization
Deviating from pH 4 (e.g., pH 6) reduces yields to 41% due to premature carbamate hydrolysis . Refluxing at 100°C for 1 hour after methanol removal ensures complete cyclization, as evidenced by TLC monitoring (Rf = 0.72 in ethyl acetate/hexane 1:1) .
Data Tables and Comparative Analysis
Table 1. Thiocyanation Reaction Optimization
Parameter | Example I | Example VII |
---|---|---|
o-Nitroaniline (g) | 13.8 | 13.8 |
NH₄SCN (g) | 18.3 | 18.3 |
Br₂ (g) | 17.6 | 17.6 |
Solvent | Methanol | Methanol |
Yield (%) | 89 | 87 |
Purity (HPLC, %) | 94.7 | 92.1 |
Table 2. Alkylation Efficiency with Variable Halides
Properties
CAS No. |
18538-45-9 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylcarbamic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11) |
InChI Key |
WEYSQARHSRZNTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)O |
Key on ui other cas no. |
18538-45-9 |
Origin of Product |
United States |
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